molecular formula C12H14ClNO2 B2635519 methyl (2E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate CAS No. 80510-69-6

methyl (2E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate

Cat. No.: B2635519
CAS No.: 80510-69-6
M. Wt: 239.7
InChI Key: LVQYIGYXJTTZFX-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate is an α,β-unsaturated ester featuring a 3-chlorophenyl substituent at the α-position and a dimethylamino group at the β-position of the propenoate backbone. Its (2E) configuration ensures a planar geometry, facilitating conjugation across the double bond, which influences electronic properties and reactivity. This compound is structurally related to intermediates in medicinal and synthetic organic chemistry, particularly in the development of heterocyclic systems and bioactive molecules .

Properties

IUPAC Name

methyl (E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-14(2)8-11(12(15)16-3)9-5-4-6-10(13)7-9/h4-8H,1-3H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQYIGYXJTTZFX-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=CC(=CC=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C1=CC(=CC=C1)Cl)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate typically involves the reaction of 3-chlorobenzaldehyde with dimethylamine and methyl acrylate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a condensation mechanism, forming the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Methyl (2E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in various biological pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction.

Comparison with Similar Compounds

Key Observations :

  • Aryl Substituents : The 3-chlorophenyl group in the target compound introduces electron-withdrawing effects, enhancing electrophilicity of the α,β-unsaturated system compared to the electron-donating 4-methoxyphenyl group in ’s compound .
  • Functional Group Replacement: Replacing the 3-chlorophenyl group with a cyano group () removes aromaticity, reducing π-π stacking interactions but increasing electrophilicity due to the nitrile’s strong electron-withdrawing nature .

Physicochemical and Reactivity Differences

  • Electronic Effects: The 3-chlorophenyl group stabilizes the enolate intermediate more effectively than the 4-methoxyphenyl group due to its electron-withdrawing nature, influencing keto-enol tautomerism .
  • Steric and Solubility Profiles :
    • Ethyl esters (e.g., ) exhibit higher lipophilicity than methyl esters, affecting membrane permeability in biological systems .
    • Bromine’s larger atomic radius () may introduce steric hindrance in substitution reactions compared to chlorine .

Biological Activity

Methyl (2E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₄ClN₁O₂
  • Molecular Weight : 239.70 g/mol
  • Structural Features : The compound features a chlorophenyl group and a dimethylamino group attached to an enone structure, which may influence its biological interactions.

Synthesis

The synthesis typically involves the reaction of 3-chlorobenzaldehyde with dimethylamine and methyl acrylate under basic conditions, often utilizing sodium hydroxide or potassium carbonate as catalysts. This process forms the desired ester product through a condensation mechanism.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

This compound has been studied for its anticancer properties, particularly in inhibiting the growth of cancer cell lines. Mechanistic studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways .

This compound is believed to exert its biological effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes by binding to their active sites, thus blocking substrate access.
  • Receptor Interaction : It may interact with various receptors, modulating signaling pathways that lead to therapeutic effects such as apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl (2E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enoateSimilar chlorophenyl groupModerate anticancer activity
Methyl (2E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoateBromine substitutionEnhanced antimicrobial activity
Methyl (2E)-2-(3-chlorophenyl)-3-(methylamino)prop-2-enoateMethylamine instead of dimethylamineReduced potency

The unique positioning of the chlorophenyl and dimethylamino groups in this compound enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with targets .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µg/mL.
  • Cancer Cell Line Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 70% reduction in cell viability after 48 hours, indicating strong anticancer potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.